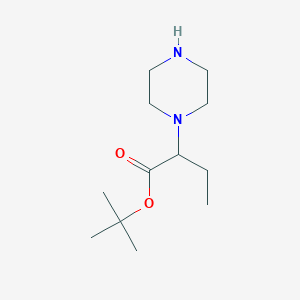
Tert-butyl 2-piperazin-1-ylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-piperazin-1-ylbutanoate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity. This compound is characterized by the presence of a tert-butyl ester group and a piperazine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-piperazin-1-ylbutanoate typically involves the reaction of piperazine with tert-butyl 2-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using chromatographic techniques to ensure the completion of the reaction and the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl 2-piperazin-1-ylbutanoate can undergo oxidation reactions, particularly at the piperazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 2-piperazin-1-ylbutanol.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 2-piperazin-1-ylbutanoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It serves as a model compound to understand the interaction of piperazine rings with biological targets.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. Piperazine derivatives are known for their activity as antipsychotics, antidepressants, and anxiolytics.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-piperazin-1-ylbutanoate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter levels, resulting in therapeutic effects such as reduced anxiety or improved mood. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparación Con Compuestos Similares
- Tert-butyl 2-(piperazin-1-yl)acetate
- Tert-butyl 2-(piperazin-1-yl)propanoate
- Tert-butyl 2-(piperazin-1-yl)pentanoate
Comparison: Tert-butyl 2-piperazin-1-ylbutanoate is unique due to its specific structure, which includes a butanoate ester group. This structure provides distinct chemical properties compared to other similar compounds. For example, tert-butyl 2-(piperazin-1-yl)acetate has a shorter carbon chain, which can affect its reactivity and biological activity. Similarly, tert-butyl 2-(piperazin-1-yl)propanoate and tert-butyl 2-(piperazin-1-yl)pentanoate have different chain lengths, influencing their chemical behavior and applications.
Propiedades
IUPAC Name |
tert-butyl 2-piperazin-1-ylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-10(11(15)16-12(2,3)4)14-8-6-13-7-9-14/h10,13H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQTUIXXUDHDSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













